molecular formula C23H23NO2 B5223346 N-(2-methoxybenzyl)-3,3-diphenylpropanamide

N-(2-methoxybenzyl)-3,3-diphenylpropanamide

Cat. No. B5223346
M. Wt: 345.4 g/mol
InChI Key: VQTHFLJKTRZQGO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-phenethylamines, also known as NBOMes, are a group of synthetic phenethylamine derivatives. They are recognized for their potent psychedelic effects . These compounds have been modified by the introduction of an N-2-methoxybenzyl group . They are prevalent in unregulated drug markets and their toxicity profile is still poorly understood .


Synthesis Analysis

The synthesis of similar compounds, such as NBOMes, can be achieved via the reduction of substituted β-nitrostyrenes using a NaBH4/CuCl2 system . This method also reduces nitrobenzene and methyl benzoate in 92 to 97% yields .


Chemical Reactions Analysis

NBOMes are known to interact potently with serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . They exhibit low nanomolar affinity for 5-HT2A receptors, which is higher in comparison to other 2C compounds .

Scientific Research Applications

Leishmaniasis Treatment Research

This compound has been characterized for its potential in vivo leishmanicidal activity against Leishmania mexicana . The research suggests that derivatives of this compound could be developed into treatments for leishmaniasis, a parasitic disease.

Hallucinogen Effect Analysis

Studies have investigated the hallucinogenic effects of compounds structurally similar to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide . These research efforts are crucial for understanding the pharmacological properties and potential risks associated with such psychoactive substances.

Bioinformatics

The compound’s derivatives are used in bioinformatics to understand biological data, which includes the study of genomic sequences and protein structures . This field is essential for advancing drug discovery and development.

Microbiorobotics

In the field of microbiorobotics, derivatives of this compound could be utilized in the design and fabrication of microrobots for biomedical and environmental engineering applications . These microrobots can perform precise tasks at a microscale level.

Neurotoxicity Studies

Research has been conducted to unravel the neurotoxicity profile of psychedelic phenethylamines and their N-benzylphenethylamine analogues, which are related to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide . These studies help in assessing the safety profile of new psychoactive substances.

Cancer Therapy Research

Compounds with a similar structure to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide are being evaluated for their immune-stimulant properties in cancer therapies . This research is pivotal for developing treatments that can target tumor sites more effectively.

Mechanism of Action

NBOMes are potent serotonin 5-HT2A/2C receptor agonists . Their action involves agonism at serotonin 5-HT2A receptors, affecting cognitive and behavioral processes .

Safety and Hazards

NBOMes are associated with significant toxicity . They have been linked to cases of acute intoxication, with brain and liver toxicity . Common adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs .

Future Directions

Given the potential harmful effects of NBOMes and their prevalence in unregulated drug markets, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed . This includes studies to evaluate their potential harmful effects and to better understand their toxicity profile .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-26-22-15-9-8-14-20(22)17-24-23(25)16-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21H,16-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTHFLJKTRZQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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